2,4,6-Trimethoxy-9-oxo-9H-xanthen-3-YL acetate
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Overview
Description
2,4,6-Trimethoxy-9-oxo-9H-xanthen-3-YL acetate is a synthetic xanthone derivative. Xanthones are a class of oxygen-containing heterocyclic compounds known for their diverse biological activities. This particular compound is characterized by its unique 9H-xanthen-9-one scaffold, which allows for various substitutions and modifications, making it a versatile molecule in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethoxy-9-oxo-9H-xanthen-3-YL acetate typically involves the condensation of salicylic acid or its ester with a phenol derivative. This can be achieved through several traditional methods:
Condensation with Salicylic Acid or Ester: This method involves the reaction of salicylic acid or its ester with a phenol derivative under acidic conditions.
Via Benzophenone: This route involves the use of benzophenone intermediates, which are then cyclized to form the xanthone core.
Via Diphenyl Ether Intermediates: This method uses diphenyl ether intermediates, which undergo cyclization to yield the xanthone structure.
Industrial Production Methods
Industrial production of xanthone derivatives, including this compound, often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, utilizing automated reactors and continuous flow processes to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethoxy-9-oxo-9H-xanthen-3-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The methoxy groups on the xanthone core can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized xanthones .
Scientific Research Applications
2,4,6-Trimethoxy-9-oxo-9H-xanthen-3-YL acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4,6-Trimethoxy-9-oxo-9H-xanthen-3-YL acetate involves its interaction with various molecular targets and pathways. The xanthone core is known to modulate the activity of enzymes and receptors involved in oxidative stress and inflammation. For example, it can enhance the translocation of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the cellular response to oxidative stress . This modulation leads to the activation of antioxidant response elements and the subsequent expression of protective genes .
Comparison with Similar Compounds
Similar Compounds
α-Mangostin: A natural xanthone with potent antioxidant and anti-inflammatory properties.
γ-Mangostin: Another natural xanthone known for its biological activities.
Azaxanthones: Synthetic derivatives with nitrogen atoms in the aromatic moiety, offering enhanced solubility and biological activity.
Uniqueness
2,4,6-Trimethoxy-9-oxo-9H-xanthen-3-YL acetate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
62495-43-6 |
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Molecular Formula |
C18H16O7 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
(2,4,6-trimethoxy-9-oxoxanthen-3-yl) acetate |
InChI |
InChI=1S/C18H16O7/c1-9(19)24-17-14(22-3)8-12-15(20)11-6-5-10(21-2)7-13(11)25-16(12)18(17)23-4/h5-8H,1-4H3 |
InChI Key |
GZYBHIHCEFUCQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1OC)OC3=C(C2=O)C=CC(=C3)OC)OC |
Origin of Product |
United States |
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